4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide
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Description
4-methyl-2-(1H-pyrrol-1-yl)-N-((4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-yl)methyl)thiazole-5-carboxamide is a useful research compound. Its molecular formula is C17H19N5OS and its molecular weight is 341.43. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Derivative Applications
The synthesis of complex heterocyclic compounds, including thiazoles and pyrazoles, plays a crucial role in the development of new pharmaceuticals and materials. For instance, Fadda et al. (2013) explored the synthesis of new tetrahydropyrimidine-2-thione derivatives and their thiazolo[3,2-a]pyrimidine, thiazino, and benzothiazepine derivatives, highlighting the versatility of these compounds in synthesizing a wide array of biologically active molecules (Fadda, Bondock, Khalil, & Tawfik, 2013).
Heterocyclic Synthesis for Biological Applications
Mohareb et al. (2004) demonstrated the synthesis of benzo[b]thiophen-2-yl-hydrazonoesters and their reactivity toward various nitrogen nucleophiles to yield a range of heterocyclic compounds, including pyrazole, isoxazole, and pyrimidine derivatives. This work emphasizes the potential of such synthetic routes in producing compounds with significant biological activities (Mohareb, Sherif, Gaber, Ghabrial, & Aziz, 2004).
Antimicrobial Applications
The study by Gezginci et al. (1998) on the synthesis of pyridines and pyrazines substituted with various ring systems tested against Mycobacterium tuberculosis illustrates the antimicrobial potential of such compounds. This suggests that derivatives of the subject compound could also be explored for their antimicrobial efficacy, given their structural complexity and the presence of bioactive motifs (Gezginci, Martin, & Franzblau, 1998).
Anticancer and Anti-inflammatory Potential
Research into the synthesis and biological evaluation of novel pyrazolopyrimidines derivatives as anticancer and anti-5-lipoxygenase agents by Rahmouni et al. (2016) underscores the potential therapeutic applications of heterocyclic compounds. This highlights the possibility of exploring the subject compound for similar biological activities, leveraging its structural features for therapeutic benefits (Rahmouni et al., 2016).
Properties
IUPAC Name |
4-methyl-2-pyrrol-1-yl-N-(4,5,6,7-tetrahydropyrazolo[1,5-a]pyridin-3-ylmethyl)-1,3-thiazole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N5OS/c1-12-15(24-17(20-12)21-7-4-5-8-21)16(23)18-10-13-11-19-22-9-3-2-6-14(13)22/h4-5,7-8,11H,2-3,6,9-10H2,1H3,(H,18,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QILJKIZQKSOWND-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=N1)N2C=CC=C2)C(=O)NCC3=C4CCCCN4N=C3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N5OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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